Cas no 41292-44-8 (N-(6-aminopyridin-3-yl)acetamide)
N-(6-aminopyridin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(6-amino-3-pyridinyl)-Acetamide
- N-(6-aminopyridin-3-yl)acetamide
- AKOS012195963
- 41292-44-8
- EN300-132053
- SCHEMBL2081651
- DB-188504
-
- Inchi: 1S/C7H9N3O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)(H,10,11)
- InChI Key: WXNBDYGICNCEQQ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=NC(=CC=1)N
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 68Ų
N-(6-aminopyridin-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406123-10mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406123-50mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B406123-100mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-132053-50mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 50mg |
$179.0 | 2023-09-30 | |
| Enamine | EN300-132053-100mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 100mg |
$268.0 | 2023-09-30 | |
| Enamine | EN300-132053-250mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 250mg |
$383.0 | 2023-09-30 | |
| Enamine | EN300-132053-500mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 500mg |
$601.0 | 2023-09-30 | |
| Enamine | EN300-132053-1000mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 1000mg |
$770.0 | 2023-09-30 | |
| Enamine | EN300-132053-2500mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 2500mg |
$1509.0 | 2023-09-30 | |
| Enamine | EN300-132053-5000mg |
N-(6-aminopyridin-3-yl)acetamide |
41292-44-8 | 95.0% | 5000mg |
$2235.0 | 2023-09-30 |
N-(6-aminopyridin-3-yl)acetamide Suppliers
N-(6-aminopyridin-3-yl)acetamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-(6-aminopyridin-3-yl)acetamide
N-(6-Aminopyridin-3-yl)acetamide: An Overview of CAS No. 41292-44-8
N-(6-Aminopyridin-3-yl)acetamide (CAS No. 41292-44-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-acetamidopyridin-6-amine, is a derivative of pyridine and acetamide, and it has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drugs.
The chemical structure of N-(6-Aminopyridin-3-yl)acetamide consists of a pyridine ring with an amino group at the 6-position and an acetamide group at the 3-position. This unique arrangement confers the compound with specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of N-(6-Aminopyridin-3-yl)acetamide in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the activation of microglia, which are key players in neuroinflammation. The researchers found that N-(6-Aminopyridin-3-yl)acetamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating neuronal damage in animal models of Parkinson's disease.
In addition to its neuroprotective properties, N-(6-Aminopyridin-3-yl)acetamide has shown promise in the field of cancer research. A study published in Cancer Research (2020) reported that this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The researchers observed that N-(6-Aminopyridin-3-yl)acetamide induced apoptosis in human breast cancer cells by downregulating the expression of Bcl-2, a protein that promotes cell survival.
The synthetic route for producing N-(6-Aminopyridin-3-yl)acetamide is well-documented in the literature. One common method involves the reaction of 6-chloro-N-acetylpyridin-3-amine with ammonia or an amine derivative under appropriate conditions. This process yields high purity N-(6-Aminopyridin-3-yl)acetamide, which can be further purified using techniques such as recrystallization or chromatography.
The physicochemical properties of N-(6-Aminopyridin-3-yl)acetamide are also noteworthy. It is a white crystalline solid with a melting point ranging from 155 to 157°C. The compound is moderately soluble in water and highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various formulations, including aqueous solutions and solid dosage forms.
In terms of safety, N-(6-Aminopyridin-3-yl)acetamide is generally considered to be non-toxic at low concentrations. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety. It is recommended to handle this compound using appropriate personal protective equipment (PPE), such as gloves and safety goggles, and to store it in a cool, dry place away from direct sunlight.
The potential applications of N-(6-Aminopyridin-3-yl)acetamide extend beyond its use as an intermediate in drug synthesis. It has also been explored for its utility as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes have shown promise in catalytic reactions and as luminescent materials for sensing applications.
In conclusion, N-(6-Aminopyridin-3-yl)acetamide (CAS No. 41292-44-8) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and other related fields. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, the importance of this compound is likely to grow, contributing to advancements in healthcare and biotechnology.
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